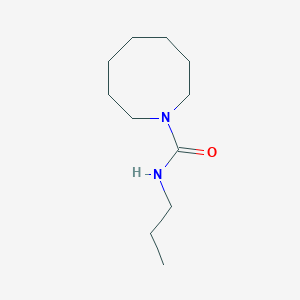
N-propylazocane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylazocane-1-carboxamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a new class of painkillers. PZM21 has shown promising results in preclinical studies and has been found to be effective in treating chronic pain without the side effects associated with opioids.
Mecanismo De Acción
N-propylazocane-1-carboxamide works by targeting the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, N-propylazocane-1-carboxamide does not activate the receptor in a way that leads to addiction and respiratory depression. Instead, N-propylazocane-1-carboxamide activates a different signaling pathway that produces pain relief without the negative side effects.
Biochemical and Physiological Effects:
N-propylazocane-1-carboxamide has been found to produce pain relief in animal models of chronic pain and neuropathic pain. It has also been found to produce fewer side effects than traditional opioids, such as respiratory depression, constipation, and addiction. N-propylazocane-1-carboxamide has a longer duration of action than morphine, which means that it may be effective in treating chronic pain with fewer doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-propylazocane-1-carboxamide is that it has shown promising results in preclinical studies as a new class of painkillers. Another advantage is that it produces fewer side effects than traditional opioids, which means that it may be safer for long-term use. One limitation of N-propylazocane-1-carboxamide is that it is still in the early stages of development and has not yet been tested in humans. Another limitation is that it may be difficult to synthesize on a large scale.
Direcciones Futuras
There are several future directions for research on N-propylazocane-1-carboxamide. One direction is to test its efficacy and safety in human clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it produces pain relief without the negative side effects of traditional opioids. Additionally, researchers may investigate the potential of N-propylazocane-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Overall, N-propylazocane-1-carboxamide has the potential to be a game-changer in the field of pain management, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of N-propylazocane-1-carboxamide involves several steps, starting with the conversion of 2,6-dimethylpiperidine to 2,6-dimethylpiperidin-1-yl-acetamide. This intermediate is then reacted with 2-chloro-1-(4-nitrophenyl)ethanone to form the key intermediate 2,6-dimethyl-N-(4-nitrophenyl)-1-(2-oxoethyl)piperidine-1-carboxamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-propylazocane-1-carboxamide has been the subject of extensive scientific research due to its potential as a new class of painkillers. Preclinical studies have shown that N-propylazocane-1-carboxamide is effective in treating chronic pain without the side effects associated with opioids, such as addiction and respiratory depression. N-propylazocane-1-carboxamide has also been found to be effective in treating neuropathic pain, which is often resistant to traditional painkillers.
Propiedades
IUPAC Name |
N-propylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h2-10H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXIHQDJFLQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylazocane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)

